

Application Note: HPLC Analysis of 6-(4-Bromophenyl)pyridazin-3-ol

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Compound of Interest

Compound Name: 6-(4-Bromophenyl)pyridazin-3-ol

Cat. No.: B1331702

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Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **6-(4-Bromophenyl)pyridazin-3-ol**. This method is suitable for researchers, scientists, and professionals in drug development for purity assessment and quantification of the target compound. The described protocol utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity.

Introduction

6-(4-Bromophenyl)pyridazin-3-ol is a heterocyclic compound belonging to the pyridazinone class of molecules. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.^{[1][2][3][4]} Accurate and reliable analytical methods are crucial for the characterization and quality control of these compounds during research and development. This document provides a detailed protocol for the HPLC analysis of **6-(4-Bromophenyl)pyridazin-3-ol**, including system suitability, sample preparation, and a summary of expected performance data.

Experimental Protocol

1. Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Sample Diluent: Acetonitrile and Water (50:50, v/v).
- Standard: **6-(4-Bromophenyl)pyridazin-3-ol** reference standard of known purity.

2. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient	0-2 min: 30% B 2-10 min: 30% to 80% B 10-12 min: 80% B 12.1-15 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 µL
Run Time	15 minutes

3. Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of **6-(4-Bromophenyl)pyridazin-3-ol** reference standard and dissolve it in 10 mL of the sample

diluent.

- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
- **Sample Solution:** Accurately weigh the sample containing **6-(4-Bromophenyl)pyridazin-3-ol** and dissolve it in the sample diluent to obtain a final concentration within the calibration range.

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the 50 µg/mL working standard solution six times. The system is deemed suitable for analysis if the following criteria are met:

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0%

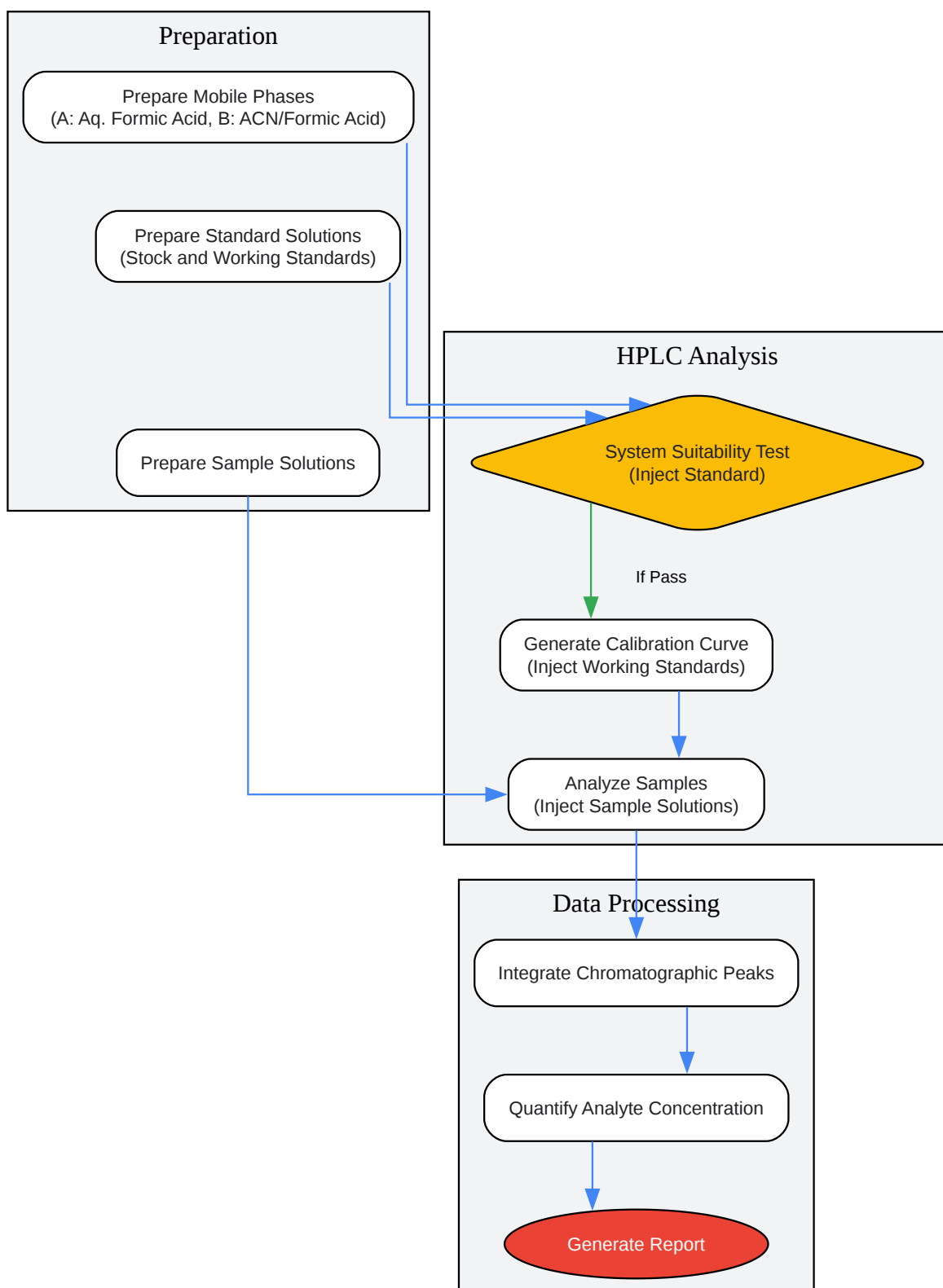
Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of **6-(4-Bromophenyl)pyridazin-3-ol**.

Parameter	Result
Linearity (Correlation Coefficient, r^2)	≥ 0.999
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.7 µg/mL
Precision (%RSD)	≤ 2.0%
Accuracy (% Recovery)	98.0% - 102.0%

Mandatory Visualization

The following diagram illustrates the logical workflow of the HPLC analysis method for **6-(4-Bromophenyl)pyridazin-3-ol**.



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References

- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- To cite this document: BenchChem. [Application Note: HPLC Analysis of 6-(4-Bromophenyl)pyridazin-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1331702#hplc-analysis-method-for-6-4-bromophenyl-pyridazin-3-ol]

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